molecular formula C12H26O3Si B6249976 5-[(tert-butyldimethylsilyl)oxy]hexanoic acid CAS No. 1649449-76-2

5-[(tert-butyldimethylsilyl)oxy]hexanoic acid

Cat. No.: B6249976
CAS No.: 1649449-76-2
M. Wt: 246.4
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(tert-Butyldimethylsilyl)oxy]hexanoic acid is an organic compound characterized by the presence of a tert-butyldimethylsilyl (TBDMS) protecting group attached to a hexanoic acid backbone. This compound is often used in organic synthesis due to its stability and the protective nature of the TBDMS group, which can be selectively removed under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(tert-butyldimethylsilyl)oxy]hexanoic acid typically involves the protection of a hydroxyl group on hexanoic acid. One common method includes the reaction of hexanoic acid with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

Hexanoic acid+TBDMS-ClBase5-[(tert-butyldimethylsilyl)oxy]hexanoic acid\text{Hexanoic acid} + \text{TBDMS-Cl} \xrightarrow{\text{Base}} \text{this compound} Hexanoic acid+TBDMS-ClBase​5-[(tert-butyldimethylsilyl)oxy]hexanoic acid

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but may involve more efficient and scalable techniques such as continuous flow synthesis. This method allows for better control over reaction conditions and can be optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-[(tert-Butyldimethylsilyl)oxy]hexanoic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The carboxylic acid can be reduced to an alcohol or aldehyde.

    Substitution: The TBDMS group can be selectively removed using fluoride ions, typically from tetrabutylammonium fluoride (TBAF).

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.

    Substitution: TBAF in tetrahydrofuran (THF) is commonly used to remove the TBDMS group.

Major Products

    Oxidation: Produces hexanoic acid derivatives.

    Reduction: Produces hexanol or hexanal.

    Substitution: Produces hexanoic acid with the hydroxyl group restored.

Scientific Research Applications

5-[(tert-Butyldimethylsilyl)oxy]hexanoic acid is utilized in various fields of scientific research:

    Chemistry: Used as a protected intermediate in the synthesis of complex molecules.

    Biology: Employed in the modification of biomolecules where selective protection of hydroxyl groups is required.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of prodrugs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The primary mechanism of action for 5-[(tert-butyldimethylsilyl)oxy]hexanoic acid involves the selective protection and deprotection of hydroxyl groups. The TBDMS group provides steric hindrance, protecting the hydroxyl group from unwanted reactions. The deprotection process typically involves the use of fluoride ions, which cleave the Si-O bond, restoring the free hydroxyl group.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(tert-Butyldimethylsilyl)oxy]pentanoic acid
  • 5-[(tert-Butyldimethylsilyl)oxy]heptanoic acid
  • 5-[(tert-Butyldimethylsilyl)oxy]octanoic acid

Uniqueness

Compared to similar compounds, 5-[(tert-butyldimethylsilyl)oxy]hexanoic acid offers a balance between chain length and reactivity, making it particularly useful in synthetic applications where moderate chain length is desired. Its stability and ease of deprotection also make it a preferred choice in many synthetic pathways.

Properties

CAS No.

1649449-76-2

Molecular Formula

C12H26O3Si

Molecular Weight

246.4

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.